Halenaquinol

Anti-virulence Sortase A inhibition Staphylococcus aureus

Halenaquinol is a pentacyclic polyketide natural product belonging to the naphthoquinol class, first isolated from the marine sponge Xestospongia sapra. It features a characteristic electrophilic furan ring fused within a complex polycyclic framework that underlies its reactivity toward biological nucleophiles.

Molecular Formula C20H14O5
Molecular Weight 334.3 g/mol
Cat. No. B1241129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHalenaquinol
Synonymshalenaquinol
Molecular FormulaC20H14O5
Molecular Weight334.3 g/mol
Structural Identifiers
SMILESCC12CCC(=O)C3=COC(=C31)C(=O)C4=CC5=C(C=CC(=C5C=C24)O)O
InChIInChI=1S/C20H14O5/c1-20-5-4-16(23)12-8-25-19(17(12)20)18(24)11-6-9-10(7-13(11)20)15(22)3-2-14(9)21/h2-3,6-8,21-22H,4-5H2,1H3/t20-/m0/s1
InChIKeyWXLYRCGVTYXHMS-FQEVSTJZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Halenaquinol as a Marine Pentacyclic Polyketide: Sourcing & Baseline Characterization for Research Procurement


Halenaquinol is a pentacyclic polyketide natural product belonging to the naphthoquinol class, first isolated from the marine sponge Xestospongia sapra [1]. It features a characteristic electrophilic furan ring fused within a complex polycyclic framework that underlies its reactivity toward biological nucleophiles [2]. Widely investigated for its multi-target pharmacological profile, halenaquinol has demonstrated inhibitory activity against protein tyrosine kinases, sortase A, and membrane transport ATPases [3]. This compound is of primary interest to laboratories studying kinase signaling, bacterial virulence, or ion-transport enzymology, where its unique combination of targets distinguishes it from structurally related pentacyclic quinones.

Why Halenaquinol Cannot Be Interchanged with Halenaquinone, Xestoquinone, or Adociaquinones in Experimental Protocols


Despite sharing a common pentacyclic polyketide scaffold, members of the halenaquinol/xestoquinol family diverge significantly in their target selectivity and potency because of subtle variations in oxidation state, substituent placement, and the presence or absence of the sulfate group [1]. For example, halenaquinol exhibits a markedly different isoform-level inhibition pattern across eukaryotic DNA polymerases compared to its sulfated analog, while the oxidized counterpart halenaquinone acts as an irreversible pp60v-src inhibitor via quinone-mediated covalent modification—a mechanism not shared by halenaquinol [2]. These differences mean that substituting halenaquinol with halenaquinone, xestoquinone, or adociaquinone B will alter target engagement, mechanism of action, and the concentration–response relationship in any given assay, often invalidating cross-comparisons or requiring complete re-optimization of experimental conditions.

Quantitative Differentiation of Halenaquinol Against Closest Structural Analogs: Head-to-Head and Cross-Study Comparisons


Halenaquinol Exhibits 9.2-Fold Greater Sortase A Inhibition Than Halenaquinol Sulfate

In a direct head-to-head evaluation of six pentacyclic polyketides isolated from the same Xestospongia sp. extract, halenaquinol demonstrated the most potent inhibition of S. aureus sortase A (SrtA) with an IC50 of 13.94 μM [1]. This represents approximately 9.2-fold higher potency compared to halenaquinol sulfate (IC50 = 103.48 μM), the closest sulfated analog [1]. The differential activity was attributed to the presence of a free hydroxyl group at the C-16 position in halenaquinol, which is sulfated in halenaquinol sulfate [1].

Anti-virulence Sortase A inhibition Staphylococcus aureus

Differential Protein Tyrosine Kinase Inhibition Pattern: Halenaquinol vs. Halenaquinone Reversibility

Cross-study comparison reveals a fundamental mechanistic distinction: halenaquinone acts as an irreversible inhibitor of pp60v-src protein tyrosine kinase (IC50 ≈ 1.5 μM), whereas halenaquinol inhibits the same kinase through a reversible, non-covalent mechanism [1][2]. While the synthesis review reports halenaquinol IC50 = 0.6 μM and halenaquinone IC50 = 1.5 μM against pp60v-src, indicating halenaquinol is approximately 2.5-fold more potent in this assay, the critical differentiation lies in the binding mode—reversible versus irreversible [2].

Protein tyrosine kinase pp60v-src Reversible inhibition

Halenaquinol Shows Distinct ATPase Isoform Selectivity Not Observed with Cardiotonic Comparators

Halenaquinol was evaluated against three membrane transport ATPases and exhibited differential potency: rat brainstem Na+/K+-ATPase (I50 = 0.7 μM), rat brain cortex Na+/K+-ATPase (I50 = 1.3 μM), and rabbit skeletal muscle sarcoplasmic reticulum Ca2+-ATPase (I50 = 2.5 μM), with weak inhibition of ouabain-insensitive Mg2+-ATPase [1]. This isoform discrimination pattern is class-level inference: xestoquinone, by contrast, is reported to act as a cardiotonic agent via a digitalis-like positive inotropic mechanism rather than direct ATPase inhibition [2], indicating divergent pharmacological profiles even when both compounds are classified as cardioactive.

Membrane transport ATPase Na+/K+-ATPase Ca2+-ATPase

Halenaquinol Sulfate Exhibits Subtype-Selective DNA Polymerase Inhibition; Halenaquinol Provides the Non-Sulfated Baseline

Halenaquinol sulfate, a direct sulfated derivative, inhibited eukaryotic DNA polymerases α, β, δ, and ε with Ki values of 1.3, 80, 17.5, and 2.0 μM, respectively, while showing minimal activity against E. coli DNA polymerase I [1]. Inhibition was competitive with respect to dATP and dTTP but non-competitive with dCTP, dGTP, and template DNA [1]. Although direct Ki data for the parent halenaquinol are not available in the same assay, the sulfate derivative data serve as supporting evidence that the halenaquinol scaffold possesses a unique nucleotide-binding-site interaction profile not shared by halenaquinone or xestoquinone, which have not been reported as DNA polymerase inhibitors [2].

DNA polymerase inhibition Eukaryotic replicative enzymes Kinetic analysis

Cytotoxic Selectivity Across Leukemia Cell Lines: Halenaquinone vs. Xestoquinone as Context for Halenaquinol Positioning

Although direct cytotoxicity data for halenaquinol in standardized cancer cell panels are sparse, cross-study comparison of its oxidized analog halenaquinone and the related xestoquinone provides context for the scaffold's differential potential. Halenaquinone exhibited IC50 values of 0.48 μg/mL (Molt-4), 0.18 μg/mL (K562), 8.0 μg/mL (MDA-MB-231), and 6.76 μg/mL (DLD-1) across four cancer lines [1]. Xestoquinone, by contrast, displayed IC50 values of 2.95 μM (Molt-4), 6.22 μM (K562), 11.12 μM (U937), and 8.58 μM (Sup-T1) [2]. The substantial difference in potency and spectrum between these two analogs indicates that even minor structural modifications within this family yield divergent cytotoxicity profiles, reinforcing that halenaquinol cannot be assumed to behave identically to either compound in cell-based assays.

Cytotoxicity Leukemia cell lines Antitumor activity

When to Procure Halenaquinol: Evidence-Backed Application Scenarios for Academic and Industrial Research Programs


Anti-Virulence Probe Development Targeting Gram-Positive Sortase A

Halenaquinol is the optimal choice for SrtA inhibitor screening cascades where rank-order potency against the target enzyme is the primary selection criterion. With an IC50 of 13.94 μM against S. aureus SrtA—9.2-fold more potent than halenaquinol sulfate—it provides a wider dynamic range for structure–activity relationship (SAR) exploration and a more favorable starting point for medicinal chemistry optimization than any co-isolated pentacyclic polyketide [1]. The demonstrated ability of halenaquinol to block SpA cell wall anchoring at 8× IC50, phenocopying an srtA-deletion mutant, provides a robust functional validation endpoint [1].

Reversible Protein Tyrosine Kinase Inhibition for Signaling Studies

For laboratories investigating pp60v-src or EGFR kinase signaling where reversible target engagement is required, halenaquinol offers a critical advantage over halenaquinone. Halenaquinone's irreversible covalent modification of pp60v-src (IC50 ≈ 1.5 μM) precludes washout recovery experiments, whereas halenaquinol's reversible binding (IC50 ≈ 0.6 μM) permits temporal control of kinase inhibition [2][3]. This reversibility is essential for pulse-chase protocols, inhibitor washout recovery assays, and studies requiring distinction between on-target pharmacology and cytotoxicity arising from permanent target modification.

Ion-Transport ATPase Pharmacology and Cardiotonic Mechanism Dissection

Halenaquinol is the compound of choice for studies requiring sustained, direct inhibition of Na+/K+-ATPase and SR Ca2+-ATPase. Its irreversible, dose- and time-dependent inhibition across three ATPase isoforms (brainstem I50 = 0.7 μM; cortex I50 = 1.3 μM; SR Ca2+-ATPase I50 = 2.5 μM) provides a pharmacological profile not achievable with xestoquinone, which acts through an indirect cardiotonic mechanism [4]. Researchers comparing direct versus indirect cardiotonic mechanisms should procure halenaquinol alongside xestoquinone as mechanistically distinct comparators.

Nucleotide-Competitive DNA Polymerase Probe Development

The halenaquinol scaffold—as evidenced through its sulfated derivative—uniquely targets eukaryotic DNA polymerases α and ε with competitive kinetics against dATP and dTTP binding sites [5]. Programs developing nucleotide-competitive inhibitors of replicative polymerases should consider halenaquinol or its sulfate as a structurally novel starting point, particularly given the absence of comparable polymerase inhibition activity in halenaquinone or xestoquinone [2].

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